1,3-Benzenedicarboxylic acid, 2,5-dichloro-4-(5-chloro-2,4-dihydroxybenzoyl)-, ion(1-)
Overview
Description
1,3-Benzenedicarboxylic acid, 2,5-dichloro-4-(5-chloro-2,4-dihydroxybenzoyl)-, ion(1-) is a complex organic compound characterized by its multiple chloro and hydroxy groups attached to a benzene ring. This compound is part of the benzenedicarboxylic acid family, which includes other well-known compounds such as phthalic acid, isophthalic acid, and terephthalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the chlorination of benzenedicarboxylic acid derivatives. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the chlorination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Chlorination reactions typically use chlorine gas (Cl2) or hydrochloric acid (HCl) as reagents.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and hydrocarbons.
Substitution: Generation of additional chlorinated derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of multiple chloro and hydroxy groups allows it to engage in hydrogen bonding and other intermolecular interactions, influencing its biological activity.
Comparison with Similar Compounds
Phthalic Acid (1,2-benzenedicarboxylic acid)
Isophthalic Acid (1,3-benzenedicarboxylic acid)
Terephthalic Acid (1,4-benzenedicarboxylic acid)
Uniqueness: This compound is unique due to its specific arrangement of chloro and hydroxy groups, which differentiates it from other benzenedicarboxylic acids
Properties
IUPAC Name |
2-chloro-4-(2,4-dicarboxy-3,6-dichlorobenzoyl)-5-hydroxyphenolate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3O7/c16-6-1-4(8(19)3-9(6)20)13(21)10-7(17)2-5(14(22)23)12(18)11(10)15(24)25/h1-3,19-20H,(H,22,23)(H,24,25)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYKWAMZOJOIBS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[O-])O)C(=O)C2=C(C=C(C(=C2C(=O)O)Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl3O7- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126056 | |
Record name | 1,3-Benzenedicarboxylic acid, 2,5-dichloro-4-(5-chloro-2,4-dihydroxybenzoyl)-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222547-72-0 | |
Record name | 1,3-Benzenedicarboxylic acid, 2,5-dichloro-4-(5-chloro-2,4-dihydroxybenzoyl)-, ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222547-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 2,5-dichloro-4-(5-chloro-2,4-dihydroxybenzoyl)-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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